3-Chloro-2-(tributylstannyl)pyridine

Descripción

Historical Development and Discovery

The historical trajectory of this compound encompasses two distinct yet interconnected chemical lineages that ultimately converged to produce this sophisticated organometallic compound. The foundational development began with the discovery of pyridine itself, which was first isolated by Scottish scientist Thomas Anderson in 1849 from the oil obtained through high-temperature heating of animal bones. Anderson's pioneering work established pyridine as a colorless liquid with distinctive chemical properties, naming it after the Greek word for fire due to its flammability. This early discovery laid the groundwork for subsequent investigations into pyridine derivatives and their synthetic modifications.

The organotin component of the compound traces its origins to Edward Frankland's groundbreaking discovery of diethyltin diiodide in 1849, which marked the first successful synthesis of an organotin compound. This discovery catalyzed the rapid expansion of organotin chemistry throughout the 1900s, particularly following the development of Grignard reagents, which proved instrumental in forming tin-carbon bonds. The evolution of organotin chemistry accelerated significantly with the recognition that these compounds could serve as versatile synthetic intermediates, particularly in cross-coupling reactions that became fundamental to modern organic synthesis.

The specific synthesis of this compound emerged from the convergence of these two chemical traditions during the latter half of the 20th century, as researchers sought to develop more sophisticated organometallic reagents for synthetic applications. The compound's development was facilitated by advances in palladium-catalyzed coupling reactions, particularly the Stille reaction, which was first demonstrated by Colin Eaborn in 1976 and subsequently expanded by Toshihiko Migita in 1977. These methodological advances provided the synthetic framework necessary for preparing complex organotin compounds like this compound with high efficiency and selectivity.

The preparation methodology for this compound typically involves the stannylation of appropriately substituted chloropyridine precursors, utilizing established organometallic techniques that emerged from decades of organotin chemistry development. Research efforts documented in recent synthetic studies demonstrate that commercially available 3-bromo-2-chloropyridine can serve as a starting material, undergoing selective metal-halogen exchange followed by treatment with tributyltin chloride to yield the desired product in moderate to good yields.

Significance in Organometallic Chemistry

This compound occupies a position of considerable importance within organometallic chemistry due to its dual functionality as both a nucleophilic organotin reagent and an electrophilic chlorinated heterocycle. The compound's significance is primarily rooted in its participation in palladium-catalyzed cross-coupling reactions, particularly Stille coupling reactions, where organotin compounds serve as nucleophilic coupling partners with organic electrophiles. The Stille reaction, represented by the general equation involving organotin reagents and organic halides in the presence of palladium catalysts, has become one of the most widely employed methods for forming carbon-carbon bonds in organic synthesis.

The tributylstannyl group in this compound exhibits exceptional stability to both air and moisture, characteristics that distinguish organotin reagents from other organometallic compounds and make them particularly valuable for synthetic applications. This stability allows for convenient handling and storage of the compound under standard laboratory conditions, while maintaining high reactivity toward appropriate coupling partners under catalytic conditions. The electron-rich nature of the tin center facilitates transmetalation processes that are fundamental to the mechanism of palladium-catalyzed coupling reactions.

Furthermore, the presence of the chlorine substituent on the pyridine ring introduces additional synthetic versatility, as this position can undergo further functionalization through nucleophilic aromatic substitution or additional cross-coupling reactions. This dual reactivity pattern enables the compound to serve as both a nucleophilic coupling partner through its organotin functionality and as an electrophilic substrate through its chlorinated pyridine moiety, making it particularly valuable for the synthesis of complex heterocyclic architectures.

The compound's utility extends beyond simple coupling reactions to include applications in the synthesis of pharmaceutical intermediates and materials science applications. Research has demonstrated its effectiveness in constructing biaryl linkages and heterocyclic frameworks that are prevalent in biologically active compounds, highlighting its significance in medicinal chemistry applications. The ability to introduce pyridine functionality into complex molecular frameworks through Stille coupling has proven particularly valuable for the development of nitrogen-containing heterocycles with diverse biological activities.

Position in Organotin Compound Classification

This compound belongs to the trisubstituted organotin compound classification, specifically categorized as a trialkyltin aryl derivative within the broader organotin family. Organotin compounds are systematically classified according to the number of organic functional groups bonded to the tin atom, ranging from mono-substituted to tetra-substituted derivatives. The compound under consideration features three butyl groups and one 3-chloropyridyl group attached to the central tin atom, placing it firmly within the triorganotin classification.

The classification of organotin compounds follows a well-established hierarchy based on substitution patterns and functional group arrangements. Mono-organotin compounds contain a single carbon-tin bond, diorganotin compounds feature two carbon-tin bonds, triorganotin compounds possess three carbon-tin bonds, and tetraorganotin compounds exhibit four carbon-tin bonds. Each class demonstrates distinct chemical and physical properties that correlate with their substitution patterns and intended applications. Triorganotin compounds, including this compound, typically exhibit enhanced stability compared to less substituted derivatives while maintaining sufficient reactivity for synthetic applications.

Within the triorganotin classification, this compound can be further categorized as a mixed triorganotin compound, where the organic substituents include both alkyl groups (three butyl substituents) and a heteroaryl group (3-chloropyridyl substituent). This mixed substitution pattern distinguishes it from simpler triorganotin compounds such as tributyltin chloride or triphenyltin derivatives, which feature uniform organic substituents. The incorporation of the pyridine heterocycle introduces unique electronic properties that influence both the compound's stability and reactivity characteristics.

The structural complexity of this compound places it among the more sophisticated members of the organotin family, reflecting advances in synthetic methodology that enable the preparation of complex organometallic structures. Modern organotin chemistry has evolved to encompass increasingly complex molecular architectures, with compounds like this compound representing the state-of-the-art in organotin reagent design and synthesis.

| Classification Parameter | This compound | General Triorganotin Class |

|---|---|---|

| Substitution Pattern | Trisubstituted | Trisubstituted |

| Organic Groups | 3 Butyl + 1 3-Chloropyridyl | 3 Organic Groups |

| Molecular Formula | C₁₇H₃₀ClNSn | R₃SnX (general) |

| Molecular Weight | 402.59 g/mol | Variable |

| Coordination Geometry | Tetrahedral | Tetrahedral |

| Primary Applications | Cross-coupling reactions | Catalysis, biocides, synthesis |

Structure

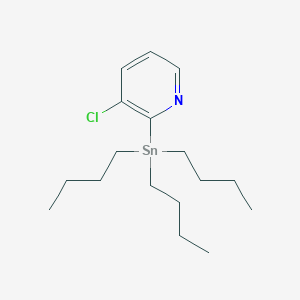

2D Structure

Propiedades

IUPAC Name |

tributyl-(3-chloropyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSIWQDIUJUACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656781 | |

| Record name | 3-Chloro-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206357-78-0 | |

| Record name | 3-Chloro-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Step 1: Starting Material Selection

The synthesis begins with 2-chloropyridine or 2-bromopyridine as the precursor, which is commercially available and serves as the core pyridine scaffold. The choice between chloride or bromide influences the subsequent coupling efficiency.

Step 2: Formation of 3-Tributylstannyl-2-chloropyridine

The key step involves a Stille cross-coupling reaction , where the halogenated pyridine reacts with tributyltin chloride in the presence of a palladium catalyst. The general procedure is as follows:

- Dissolve 2-chloropyridine (or 2-bromopyridine) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

- Add ethyl magnesium bromide (EtMgBr) dropwise at room temperature to generate the corresponding organomagnesium intermediate.

- After stirring for approximately 2 hours, add tributyltin chloride (SnBu3Cl).

- Continue stirring overnight at room temperature or slightly elevated temperature.

- Quench the reaction, remove solvent under reduced pressure, and purify via silica gel chromatography.

Reaction conditions and yields :

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 or PdCl2 | Commonly used in catalytic amounts (~5 mol%) |

| Solvent | THF | Anhydrous, inert atmosphere |

| Temperature | Room temperature to 100°C | Elevated temperatures increase coupling efficiency |

| Yield | ~64% to 71% | Improved with copper co-catalysts or optimized conditions |

This method is supported by literature where tributyltin reagents are prepared from halogenated pyridines, with yields around 60-70%, depending on the specific halogen and reaction conditions.

Optimization and Variations in Preparation

Use of Catalysts and Additives

- Copper (I) bromide has been shown to significantly improve the yield of Stille coupling reactions involving pyridine derivatives, reaching up to 71%.

- Ligands such as triphenylphosphine or phosphine derivatives enhance catalyst activity and selectivity.

Reaction Conditions

- Temperature control is critical; reflux conditions (around 100°C) facilitate efficient coupling.

- Solvent choice impacts solubility and reaction rate; THF and toluene are common solvents.

Purification

- Post-reaction, the crude mixture is typically purified via silica gel chromatography, using hexanes/ethyl acetate mixtures to isolate the tributyltin pyridine derivative.

Alternative Synthetic Routes and Considerations

Direct Lithiation and Stannylation

An alternative approach involves direct lithiation of 2-chloropyridine followed by quenching with tributyltin chloride:

- Treat 2-chloropyridine with n-butyllithium (n-BuLi) at low temperature (-78°C).

- Add tributyltin chloride to the lithiation mixture.

- Warm to room temperature and stir for several hours.

- Purify the resulting tributyltin derivative.

This method offers high regioselectivity but requires stringent moisture-free conditions.

Challenges

- Selectivity : Achieving regioselective stannylation at the 3-position can be challenging due to competing lithiation or halogen exchange at other positions.

- Toxicity : Organostannanes are toxic, necessitating careful handling and waste disposal.

Data Summary and Comparative Table

| Method | Starting Material | Reagents | Catalyst | Solvent | Reaction Time | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| Stille Coupling | 2-chloropyridine | Tributyltin chloride | Pd(PPh3)4 | THF | 12-24 hours | 64-71% | Widely used, reliable |

| Lithiation + Stannylation | 2-chloropyridine | n-BuLi, SnBu3Cl | - | THF | Several hours | High regioselectivity | Stringent conditions |

| Copper-assisted | 2-bromopyridine | SnBu3Cl | Pd catalyst + CuBr | Toluene/DMF | 12 hours | Up to 71% | Improved yields |

Research Findings and Practical Insights

Research indicates that Stille cross-coupling remains the most effective and widely adopted method for synthesizing 3-trityl-2-(tributylstannyl)pyridine due to its robustness and tolerance to various functional groups. The process benefits from optimized catalyst loading, choice of solvent, and temperature control. Additionally, recent advancements suggest that employing copper co-catalysts can significantly enhance yields, especially with less reactive halogenated pyridines.

Furthermore, alternative methods like direct lithiation offer regioselectivity advantages but demand rigorous moisture exclusion and safety precautions due to the use of highly reactive organolithium reagents.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Coupling Reactions: The tributylstannyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), are used along with ligands like triphenylphosphine.

Major Products Formed:

Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chloro group.

Coupling Reactions: Products include biaryl compounds or other complex organic molecules formed through carbon-carbon bond formation.

Aplicaciones Científicas De Investigación

Chemistry: 3-Chloro-2-(tributylstannyl)pyridine is widely used in organic synthesis for the construction of complex molecules. Its ability to introduce the tributylstannyl group and the chloro group into organic molecules makes it a valuable tool in the development of innovative pharmaceutical compounds with potential therapeutic applications .

Biology and Medicine: In biological and medicinal chemistry, this compound is used as a building block for the synthesis of bioactive molecules. It can be employed in the development of new drugs and therapeutic agents due to its versatility in forming various chemical bonds .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its role in facilitating efficient synthetic routes makes it an important reagent in large-scale chemical manufacturing .

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-(tributylstannyl)pyridine primarily involves its reactivity in forming new chemical bonds. The chloro group can undergo nucleophilic substitution, while the tributylstannyl group can participate in cross-coupling reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions that promote the formation of desired products .

Comparación Con Compuestos Similares

Structural and Electronic Differences

The following table summarizes key structural analogs and their distinguishing features:

Reactivity in Cross-Coupling Reactions

- Stille Coupling Efficiency: The presence of SnBu₃ in this compound enables high reactivity in palladium-catalyzed couplings, as demonstrated in the synthesis of LAS101057, a potent A2B adenosine receptor antagonist . In contrast, trimethylsilyl analogs (e.g., 3-chloro-2-(trimethylsilyl)pyridine) exhibit lower efficiency due to weaker transmetallation kinetics .

- Electronic Effects : The chlorine substituent at the 3-position withdraws electron density, enhancing the electrophilicity of the pyridine ring and stabilizing transition states during coupling . Methyl or trifluoromethyl groups (e.g., in compounds) may alter solubility and steric accessibility .

Physical and Spectroscopic Properties

- Melting Points : Pyridine derivatives with trifluoromethyl groups (e.g., 7e in ) show elevated melting points (122–125°C) due to increased polarity, whereas tributylstannyl groups likely reduce crystallinity .

- NMR Signatures : The tributylstannyl group generates distinct ¹H/¹³C NMR shifts (e.g., Sn-coupled satellites in ¹³C spectra), differentiating it from silyl or sulfur-containing analogs .

Actividad Biológica

3-Chloro-2-(tributylstannyl)pyridine (CAS: 206357-78-0) is a chemical compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C17H30ClNSn

- Molecular Weight: 402.58 g/mol

- IUPAC Name: this compound

- SMILES Notation: CCCCSn(CCCC)C1=NC=CC=C1Cl

Biological Activity

This compound is primarily investigated for its role as a building block in the synthesis of bioactive molecules. Its biological activity is linked to its ability to form various chemical bonds, which can lead to the development of new therapeutic agents.

The compound's mechanism of action involves:

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions.

- Cross-Coupling Reactions: The tributylstannyl group participates in cross-coupling reactions, making it versatile in forming complex organic structures.

Case Studies and Findings

-

Synthesis of Bioactive Compounds:

- Research has shown that this compound can be utilized in the synthesis of various pharmacologically active compounds. For instance, it has been used to create derivatives with enhanced antimicrobial and anticancer properties.

-

Antimicrobial Activity:

- A study reported that compounds derived from this compound exhibited significant activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent efficacy.

-

Anticancer Properties:

- In vitro tests have demonstrated that derivatives synthesized from this compound show promise as anticancer agents, with some exhibiting selective cytotoxicity against cancer cell lines while sparing normal cells.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features |

|---|---|

| 2-(Tributylstannyl)pyridine | Lacks the chloro substituent; less versatile in reactions. |

| 3-Bromo-2-(tributylstannyl)pyridine | Contains a bromo group; similar reactivity profile but different selectivity in biological assays. |

Summary of Research Findings

The exploration of this compound reveals its potential as a valuable reagent in both organic synthesis and medicinal chemistry. Its ability to introduce functional groups into bioactive molecules enhances the development of new drugs, particularly those targeting infectious diseases and cancer.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-2-(tributylstannyl)pyridine, and how can reaction conditions be optimized?

Answer:

- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or Stille coupling. For example, tributylstannyl groups are typically introduced using organotin reagents under inert atmospheres (e.g., argon) to prevent oxidation. Chlorination at the pyridine ring can be achieved using POCl₃ or other chlorinating agents .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Use anhydrous solvents (e.g., THF, DMF) and catalysts like Pd(PPh₃)₄ for cross-coupling efficiency. Reaction temperatures should be controlled between 60–100°C to balance yield and side-product formation .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- Spectroscopy :

- Crystallography :

Q. What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in amber vials under inert gas (argon) at -20°C to prevent degradation. Avoid contact with strong oxidizers (e.g., HNO₃) due to the stannyl group’s reactivity .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For spills, use absorbent materials and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Answer:

-

Mechanistic Insights : The electron-withdrawing chloro group increases electrophilicity at the pyridine C-2 position, enhancing transmetallation efficiency in Stille couplings. The tributylstannyl group acts as a leaving group, facilitating Pd-catalyzed bond formation .

-

Comparative Reactivity :

Q. How can computational chemistry (e.g., DFT) resolve discrepancies in experimental data for this compound?

Answer:

- DFT Applications :

- Optimize geometry using Gaussian 09W at the B3LYP/6-311+G(d,p) level. Compare calculated bond lengths (e.g., Sn-C ≈ 2.15 Å) with X-ray data to validate structural models .

- Analyze frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. For example, the LUMO is often localized on the pyridine ring, directing attack at C-2 .

- Case Study : Discrepancies in NMR shifts can arise from solvent effects; implicit solvent models (e.g., PCM) improve agreement with experimental data .

Q. What strategies are effective for resolving contradictions in crystallographic refinement of similar stannylpyridines?

Answer:

Q. How does the steric bulk of the tributylstannyl group impact intermolecular interactions in the solid state?

Answer:

- Crystal Packing : The tributylstannyl group creates steric hindrance, reducing π-π stacking but promoting van der Waals interactions. For example, in (E)-3-chloro-2-hydrazinylpyridine derivatives, Sn···Sn distances exceed 4.0 Å, preventing metal-metal bonding .

- Thermal Motion : High B factors (> 5 Ų) for butyl chains indicate dynamic disorder, resolved using anisotropic displacement parameters in refinement .

Q. What are the environmental and regulatory considerations for disposing of waste containing this compound?

Answer:

- Regulatory Status : Classified as a 6.1 hazard (toxic) under UN2788. Follow EPA guidelines for organotin waste, including incineration with scrubbing systems to capture SnO₂ residues .

- Neutralization : Treat with aqueous KMnO₄ to oxidize tributylstannyl groups to less toxic stannates before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.